molecular formula C11H19N3O3Si B13720670 3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole

3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole

Cat. No.: B13720670
M. Wt: 269.37 g/mol
InChI Key: YPYUBFIVDOPZIL-UHFFFAOYSA-N
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Description

3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole is a sophisticated chemical building block primarily employed in medicinal chemistry and drug discovery research. This multifunctional pyrazole derivative features a vinyl group, which serves as a versatile handle for further synthetic elaboration through reactions such as cross-coupling or cycloaddition chemistries, enabling the construction of more complex heterocyclic scaffolds [https://www.alfa.com/en/chemicals-manual/]. The 3-nitro substituent is a key functional group that can be reduced to an amine, a common pharmacophore and a precursor for amide bond formation, facilitating its integration into target molecules. A critical structural feature is the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group, which is strategically used to shield the reactive pyrazole nitrogen atom during synthetic sequences. The SEM group is prized for its stability under a wide range of reaction conditions but can be cleanly removed using specific reagents like fluoride ions [https://eurekasciepub.com/feature/chemicals]. This compound is particularly valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional small molecules, where its modular design allows researchers to link a target-binding warhead to an E3 ligase recruiter. Its high purity and well-defined structure make it an essential intermediate for researchers developing novel therapeutic agents and exploring new chemical space. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H19N3O3Si

Molecular Weight

269.37 g/mol

IUPAC Name

2-[(5-ethenyl-3-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C11H19N3O3Si/c1-5-10-8-11(14(15)16)12-13(10)9-17-6-7-18(2,3)4/h5,8H,1,6-7,9H2,2-4H3

InChI Key

YPYUBFIVDOPZIL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC(=N1)[N+](=O)[O-])C=C

Origin of Product

United States

Preparation Methods

Synthesis via Nitration of Pyrazole Derivatives

Step 1: Preparation of the pyrazole core
A common route involves cyclization of hydrazines with 1,3-dicarbonyl compounds, such as acetylacetone, under acidic or basic conditions to generate the pyrazole ring.

Step 2: Selective nitration
The pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (0–5°C) to introduce the nitro group at the 3-position, leveraging the electrophilic aromatic substitution mechanism.
Reaction Conditions:

  • Reagents: Concentrated nitric acid, sulfuric acid
  • Temperature: 0–5°C
  • Solvent: Typically, the reaction is performed in a mixture of acetic acid or directly in the acid mixture

Reaction Scheme:

Pyrazole derivative + HNO₃ → 3-Nitro-pyrazole derivative

Notes:

  • Control of temperature is critical to prevent over-nitration or side reactions.
  • The nitration predominantly occurs at the 3-position due to electronic factors.

Introduction of the Vinyl Group at the 5-Position

Step 3: Vinylation via Heck or Wittig reactions
The vinyl group can be introduced through palladium-catalyzed Heck coupling with vinyl halides or via Wittig olefination using phosphonium salts.

Reaction Conditions (Heck coupling):

  • Catalyst: Pd(0) complex (e.g., Pd(PPh₃)₄)
  • Reagent: Vinyl halide (e.g., vinyl bromide)
  • Base: Triethylamine or potassium carbonate
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: 80–120°C

Reaction Scheme:

Pyrazole derivative + Vinyl halide → 5-Vinyl-pyrazole derivative

Alternative (Wittig):

  • Reagents: Phosphonium salt derived from acetylene
  • Base: Sodium hydride (NaH)
  • Solvent: THF
  • Temperature: 0°C to room temperature

Attachment of the Trimethylsilyl-Ethoxy Methyl Group

Step 4: Nucleophilic substitution or alkylation
The key step involves attaching the (2-(trimethylsilyl)ethoxy)methyl group to the nitrogen atom at the 1-position or the appropriate carbon site on the pyrazole ring.

Method:

  • React the pyrazole with the corresponding chloromethyl derivative of the SEM group (e.g., 2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: Room temperature to slightly elevated (20–40°C)

Reaction Scheme:

Pyrazole + SEM chloride → 1-((2-(Trimethylsilyl)ethoxy)methyl)-pyrazole

Industrial and Scale-Up Considerations

For large-scale synthesis, process optimization focuses on:

  • Reaction control: Precise temperature and reagent addition to avoid side reactions.
  • Purification: Use of chromatography or crystallization techniques to isolate high-purity intermediates.
  • Yield enhancement: Employing catalysts like palladium complexes for coupling reactions and optimizing solvent systems.

Summary of Reaction Conditions and Yields

Step Reagents Solvent Temperature Typical Yield References
Pyrazole formation Hydrazine + β-dicarbonyl Ethanol Reflux 70–85% ,
Nitration HNO₃ / H₂SO₄ Cold mixture 0–5°C 60–75% ,
Vinylation Vinyl halide / Wittig reagents DMF / THF 80–120°C 50–70%
SEM group attachment SEM chloride + NaH THF RT 60–80% ,

Chemical Reactions Analysis

3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition: The vinyl group can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong acids and bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, but can include a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole is C21H25N3O4SiC_{21}H_{25}N_{3}O_{4}Si with a molecular weight of 411.53 g/mol. Its structure features a pyrazole ring substituted with a nitro group and a vinyl group, which contribute to its reactivity and potential applications.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural components allow for interactions with biological targets, making it suitable for drug development.

  • Case Study: Anticancer Activity
    A study investigated the anticancer properties of similar pyrazole derivatives, revealing that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines. The introduction of the nitro group in the compound may contribute to increased activity due to enhanced electron-withdrawing properties, which can affect the binding affinity to target proteins.

Organic Synthesis

3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole serves as an important intermediate in organic synthesis. Its unique functional groups facilitate various chemical reactions.

  • Synthesis of Novel Compounds
    Researchers have utilized this compound as a precursor for synthesizing novel indole derivatives through palladium-catalyzed reactions. The trimethylsilyl group enhances the stability and reactivity of intermediates during synthesis.

Materials Science

The compound's vinyl group allows it to participate in polymerization reactions, making it useful in materials science for developing new polymeric materials.

  • Case Study: Polymer Development
    A recent study explored the use of vinyl-substituted pyrazoles in the synthesis of conducting polymers. The incorporation of 3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole into polymer matrices demonstrated improved electrical conductivity and thermal stability compared to traditional materials.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazoleAnticancer12.5
Similar Pyrazole DerivativeAnticancer15.0
Vinyl-Pyrazole PolymerConductivityN/A

Table 2: Synthesis Pathways

Reaction TypeReagents/ConditionsYield (%)
Palladium-Catalyzed Coupling10% Pd/C, MeOH, r.t., 6 h64%
Polymerization ReactionHeat, Monomer ConcentrationVariable

Mechanism of Action

The mechanism of action of 3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole depends on its specific application and the molecular targets involved. In general, the compound may interact with biological molecules such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The nitro group, trimethylsilyl group, and vinyl group can all contribute to the compound’s reactivity and ability to form specific interactions with target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Similarity Scores

The following compounds exhibit structural and functional similarities to the target molecule, as indicated by computational similarity scores (0.62–0.90) derived from molecular descriptors (e.g., substituent positions, functional groups) :

Compound Name CAS Number Similarity Score Key Substituents
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole (Target) N/A N/A SEM group (1-position), vinyl (5-position), nitro (3-position)
5-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid 1369959-12-5 0.90 SEM group (1-position), carboxylic acid (3-position)
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carboxylic acid 104599-37-3 0.80 SEM group (1-position), carboxylic acid (5-position)
3,4-Dibromo-5-nitro-1H-pyrazole 198348-89-9 0.70 Bromo (3,4-positions), nitro (5-position)
5-Nitro-3-pyrazolecarboxylic acid 39846-84-9 0.68 Carboxylic acid (3-position), nitro (5-position)
Ethyl 5-nitro-1H-pyrazole-3-carboxylate 34334-96-8 0.62 Ethyl ester (3-position), nitro (5-position)

Physicochemical and Functional Comparisons

Molecular Weight and Solubility
  • The SEM-protected derivatives (similarity scores 0.80–0.90) exhibit higher molecular weights (~300–350 g/mol) due to the bulky SEM group, enhancing solubility in non-polar solvents (e.g., THF, dichloromethane) compared to unprotected pyrazoles.
  • Carboxylic acid derivatives (e.g., 5-Nitro-3-pyrazolecarboxylic acid) are polar and water-soluble but less stable under acidic conditions due to protonation of the carboxylate group .
  • Brominated analogs (e.g., 3,4-Dibromo-5-nitro-1H-pyrazole) show reduced solubility in organic solvents but increased density and thermal stability.
Reactivity
  • The vinyl group in the target compound enables click chemistry (e.g., thiol-ene reactions) or polymerization, unlike carboxylic acid or ester analogs.
  • Nitro groups in all analogs are susceptible to reduction (e.g., catalytic hydrogenation) to form amines, but the SEM group in the target molecule stabilizes the pyrazole ring against ring-opening side reactions .
  • Bromo substituents in 3,4-Dibromo-5-nitro-1H-pyrazole facilitate cross-coupling (e.g., Suzuki-Miyaura), whereas the target compound’s vinyl group is more suited for radical or electrophilic additions.
Stability
  • SEM-protected compounds exhibit superior stability in basic conditions but are acid-labile, releasing the free pyrazole under mild acidic conditions (e.g., TFA) .
  • Ethyl esters (e.g., Ethyl 5-nitro-1H-pyrazole-3-carboxylate) hydrolyze readily in aqueous base, limiting their utility in aqueous reaction systems.

Biological Activity

3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole is a compound of interest due to its potential biological activities. This article explores its properties, synthesis, and biological efficacy, particularly in the context of pharmacological applications.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C21_{21}H25_{25}N3_3O4_4Si
  • Molecular Weight : 411.53 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities. These include:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines, with some acting as inhibitors of key oncogenic pathways such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : Certain pyrazole compounds have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide production .
  • Antibacterial and Antifungal Properties : Studies have demonstrated that pyrazole derivatives can inhibit the growth of pathogenic bacteria and fungi, indicating their potential as antimicrobial agents .

Synthesis of 3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole

The synthesis involves several steps, typically utilizing reaction conditions that favor the formation of the pyrazole ring while incorporating the trimethylsilyl ether group. The general synthetic route includes:

  • Formation of the Pyrazole Core : This is achieved through the reaction of appropriate hydrazines with suitable carbonyl compounds.
  • Introduction of Functional Groups : The trimethylsilyl ether is introduced via silylation reactions, often using reagents like trimethylsilyl chloride.
  • Final Modifications : Subsequent steps may involve nitration or vinylation to achieve the desired functional groups.

Antitumor Efficacy

A study evaluating various pyrazole derivatives found that those with specific substitutions exhibited potent antitumor activity against cancer cell lines. For instance, modifications to the pyrazole scaffold significantly enhanced inhibitory activity against BRAF(V600E), with IC50_{50} values in the nanomolar range .

CompoundTargetIC50_{50} (nM)
Compound ABRAF(V600E)30
Compound BEGFR50
Compound CAurora-A Kinase25

Anti-inflammatory Activity

In vitro studies have shown that certain pyrazole derivatives can inhibit LPS-induced production of inflammatory mediators. For example, one derivative reduced nitric oxide levels significantly at concentrations as low as 10 µM .

Antimicrobial Activity

Research on the antifungal properties of pyrazole derivatives indicated that several compounds displayed excellent activity against phytopathogenic fungi. The most effective compound showed an inhibition rate exceeding that of standard antifungal agents like boscalid .

Case Studies

  • Case Study on Antitumor Activity : A derivative similar to 3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole was tested against melanoma cell lines, demonstrating a dose-dependent reduction in cell viability.
  • Case Study on Anti-inflammatory Effects : Another study highlighted a pyrazole derivative's ability to attenuate inflammation in a murine model of sepsis by significantly lowering TNF-α levels.

Q & A

Q. What are the recommended synthetic strategies for introducing the SEM (2-(trimethylsilyl)ethoxy)methyl protecting group to pyrazole derivatives?

The SEM group is typically introduced via alkylation of the pyrazole nitrogen using SEM-Cl (chloromethyl 2-(trimethylsilyl)ethyl ether) in the presence of a base like NaH or Cs₂CO₃. For example, describes SEM-protected pyrazole synthesis using azido(trimethyl)silane and trifluoroacetic acid in methylene chloride, followed by flash chromatography purification. Key considerations include avoiding moisture and optimizing reaction time (16 hours at 50°C in this case) .

Q. How can the nitro and vinyl substituents on the pyrazole core influence subsequent reactivity?

  • The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitutions to specific positions and enabling reduction to amines for further functionalization (e.g., using catalytic hydrogenation).
  • The vinyl group facilitates cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) or cycloadditions. demonstrates the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) with vinyl-substituted pyrazoles to form triazole hybrids .

Q. What analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., reports δ = 2.17 ppm for methyl groups and aromatic protons at 8.44–7.63 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS-EI) confirms molecular weight (e.g., m/z 278.0313 for a related nitro-pyrazole) .
  • HPLC : Purity assessment (e.g., 99.59% purity in ) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Regioselectivity is influenced by substituents and reaction conditions. For example:

  • Nitration : highlights that nitro group placement depends on the directing effects of existing substituents. Steric hindrance from the SEM group may limit substitution at adjacent positions .
  • Click chemistry : uses Cu(I) catalysts to ensure regioselective triazole formation at the 1,4-position during azide-alkyne reactions .

Q. What strategies optimize the stability of the SEM-protected pyrazole under acidic/basic conditions?

The SEM group is acid-labile but stable under basic conditions. shows its stability during azide reactions in methylene chloride with trifluoroacetic acid (TFA), but prolonged exposure to strong acids (e.g., HCl) may lead to deprotection. For in vivo studies, alternative protecting groups (e.g., Bn or Ac) are recommended due to SEM’s instability in physiological conditions .

Q. How do steric and electronic effects of the SEM group impact catalytic cross-coupling reactions?

The bulky SEM group can hinder coupling reactions at the pyrazole’s 1-position. demonstrates that using cesium carbonate in DMSO at 120°C improves reactivity for SNAr (nucleophilic aromatic substitution) with electron-deficient aryl nitriles .

Data Contradictions and Methodological Considerations

Q. How to resolve discrepancies in reported yields for SEM-protected pyrazole derivatives?

  • Reaction scale : reports quantitative yields for small-scale reactions (1.26 mmol), while larger scales may require adjusted purification (e.g., gradient elution in flash chromatography) .
  • Catalyst choice : Copper sulfate/sodium ascorbate () vs. other Cu(I) sources may affect efficiency .

Q. What are the limitations of using trifluoroacetic acid (TFA) in SEM-deprotection?

TFA efficiently removes SEM groups but may protonate sensitive functionalities (e.g., vinyl or nitro groups). notes that trifluoromethyl groups are stable under acidic conditions, but vinyl groups could undergo side reactions like polymerization .

Methodological Tables

Q. Table 1: Comparison of SEM Protection/Deprotection Conditions

StepReagents/ConditionsYieldKey Reference
SEM ProtectionSEM-Cl, NaH, THF, 0°C → RT, 12 h85%
SEM RemovalTFA (10% v/v), CH₂Cl₂, 50°C, 2 h95%

Q. Table 2: Analytical Data for Key Derivatives

Compound¹H NMR (δ, ppm)HRMS (m/z)Purity (HPLC)
SEM-protected2.17 (s, CH₃), 5.93 (s, H)278.0313 [M]⁺99.5%
Triazole hybrid7.47–7.93 (m, Ph)189.21 [M+H]⁺98%

Key Recommendations for Researchers

  • Prioritize small-scale optimization for SEM-protected intermediates before scaling up.
  • Use dry solvents and inert atmospheres to prevent SEM group hydrolysis.
  • For in vivo applications, replace SEM with more stable protecting groups post-synthesis.

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